molecular formula C10H9BrF3NO2 B14067377 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one

Cat. No.: B14067377
M. Wt: 312.08 g/mol
InChI Key: LQRSFVNASONVTB-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one is an organic compound that features a trifluoromethoxy group, an amino group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the introduction of the trifluoromethoxy group and the amino group onto a phenyl ring, followed by the addition of a bromopropanone moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions and additions occur efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of these methods would depend on the desired scale of production and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromopropanone moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethoxy and amino groups.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering biochemical pathways, or modifying the activity of specific proteins. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one
  • 3-Amino-5-(trifluoromethoxy)phenylboronic acid

Uniqueness

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one is unique due to the presence of the bromopropanone moiety, which can undergo specific chemical reactions that other similar compounds may not. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H9BrF3NO2

Molecular Weight

312.08 g/mol

IUPAC Name

1-[3-amino-5-(trifluoromethoxy)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NO2/c11-2-1-9(16)6-3-7(15)5-8(4-6)17-10(12,13)14/h3-5H,1-2,15H2

InChI Key

LQRSFVNASONVTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)OC(F)(F)F)C(=O)CCBr

Origin of Product

United States

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